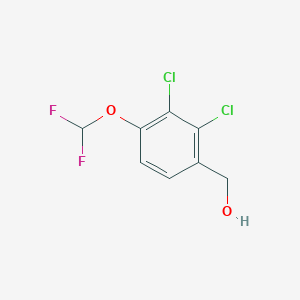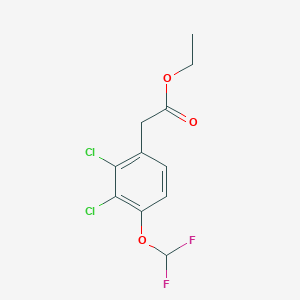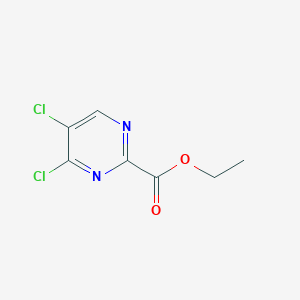
1,2-Dichloro-5-fluoro-3-iodobenzene
概要
説明
1,2-Dichloro-5-fluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H2Cl2FI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-5-fluoro-3-iodobenzene can be synthesized through various methods. One common approach involves the halogenation of a suitable benzene precursor. For instance, starting with a fluorobenzene derivative, chlorination and iodination reactions can be carried out sequentially to introduce the chlorine and iodine atoms at the desired positions on the benzene ring. The reaction conditions typically involve the use of halogenating agents such as chlorine gas or iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The choice of solvents, catalysts, and purification techniques is crucial to ensure the high purity of the final product .
化学反応の分析
Types of Reactions: 1,2-Dichloro-5-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to replace halogen atoms with nucleophiles.
Electrophilic Substitution:
Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions, often in the presence of ligands and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
1,2-Dichloro-5-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of biological pathways and mechanisms, especially those involving halogenated compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and electronic components
作用機序
The mechanism by which 1,2-Dichloro-5-fluoro-3-iodobenzene exerts its effects depends on its specific application. In chemical reactions, the halogen atoms influence the reactivity and selectivity of the compound. For instance, the presence of iodine, which has a relatively weak carbon-iodine bond, facilitates oxidative addition in metal-catalyzed coupling reactions. The chlorine and fluorine atoms can also affect the electronic properties of the benzene ring, altering its reactivity towards nucleophiles and electrophiles .
類似化合物との比較
- 1,3-Dichloro-5-fluoro-2-iodobenzene
- 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
- 1,5-Dichloro-3-fluoro-2-iodobenzene
Uniqueness: 1,2-Dichloro-5-fluoro-3-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
特性
IUPAC Name |
1,2-dichloro-5-fluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGHVFMJTPWBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















